(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 394735-26-3
VCID: VC5911606
InChI: InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25)/t11-,12-,13-,14+/m0/s1
SMILES: CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C
Molecular Formula: C20H34N2O5
Molecular Weight: 382.501

(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.: 394735-26-3

Cat. No.: VC5911606

Molecular Formula: C20H34N2O5

Molecular Weight: 382.501

* For research use only. Not for human or veterinary use.

(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate - 394735-26-3

Specification

CAS No. 394735-26-3
Molecular Formula C20H34N2O5
Molecular Weight 382.501
IUPAC Name methyl (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25)/t11-,12-,13-,14+/m0/s1
Standard InChI Key AVAMRGOONZYOCL-XDQVBPFNSA-N
SMILES CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C

Introduction

Chemical Structure and Stereochemical Significance

Core Bicyclic Framework

The 3-azabicyclo[3.1.0]hexane system forms the structural backbone of this compound, incorporating a fused cyclopropane and pyrrolidine ring. This rigid architecture enforces a fixed dihedral angle between the gem-dimethyl groups (at positions 6,6) and the bicyclic scaffold, which is essential for optimizing steric and electronic interactions with the NS3/4A protease active site . The methyl ester at position 2 and the tert-butoxycarbonyl (Boc)-protected aminoacyl group at position 3 further contribute to the molecule’s conformational stability .

Stereochemical Configuration

The compound’s pharmacological activity is contingent upon its stereochemistry, denoted by the (1R,2S,5S) and (S) configurations. These chiral centers ensure proper spatial orientation of the Boc-protected amino group and the methyl ester, enabling hydrogen bonding and hydrophobic interactions with protease residues such as Asp168 and Arg155 . Computational modeling confirms that deviations in stereochemistry reduce binding affinity by disrupting these critical interactions .

PropertyValueSource
Molecular FormulaC20H34N2O5\text{C}_{20}\text{H}_{34}\text{N}_{2}\text{O}_{5}
Molecular Weight382.49436 g/mol
CAS Number219754-02-6 (related intermediate)
Key Functional GroupsBoc-protected amine, methyl ester

Synthesis and Industrial Production

Key Synthetic Steps

The synthesis begins with (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate methyl ester hydrochloride, a precursor whose preparation involves cyclopropanation and stereoselective functionalization . A critical step is the coupling of the Boc-protected tert-leucine derivative via a nucleophilic acyl substitution reaction. This process requires anhydrous conditions and low temperatures (-78°C) to prevent racemization :

  • Activation of Carboxylic Acid: The tert-leucine derivative is activated using trimethylsilyl cyanide (TMSCN) and boron trifluoride-diethyl ether (BF3OEt2\text{BF}_3\cdot\text{OEt}_2) to form a reactive nitrilium intermediate .

  • Coupling Reaction: The activated species reacts with the bicyclic amine under kinetic control, yielding the desired product after aqueous workup and purification .

Industrial Scalability

Despite its complexity, the synthesis has been optimized for industrial production. Haoyuan Chemexpress Co., Ltd., the primary global supplier, offers the compound at $1,100 per 100 mg, reflecting the high cost of stereochemical control and low-temperature processes . The use of methyl tert-butyl ether (MTBE) as a solvent and sodium bicarbonate for quenching ensures reproducibility and minimizes byproduct formation .

Pharmacological Applications

Role in Boceprevir Synthesis

This compound serves as the P2 moiety in boceprevir, directly responsible for inhibiting the NS3/4A protease’s catalytic triad (His57, Asp81, Ser139) . The bicyclic scaffold’s rigidity preorganizes the inhibitor into a protease-compatible conformation, reducing entropic penalties upon binding . Comparative studies demonstrate that replacing this moiety with flexible analogs decreases antiviral potency by three orders of magnitude .

SupplierLocationPrice (100 mg)PurityUpdated
Haoyuan Chemexpress Co., Ltd.China$1,100>99% ee2021-12-16

Cost Drivers

The high price is attributed to:

  • Stereochemical Complexity: Multi-step chiral resolution and chromatography.

  • Low-Yield Reactions: Cryogenic conditions and sensitive intermediates limit batch sizes .

  • Regulatory Costs: Compliance with Good Manufacturing Practice (GMP) for pharmaceutical intermediates .

Future Directions and Research Challenges

Synthetic Innovations

Efforts to reduce costs focus on catalytic asymmetric synthesis, such as organocatalytic cyclopropanation and enzymatic resolution. Recent advances in flow chemistry have enabled continuous processing of the nitrilium intermediate, improving yield by 15% .

Structural Modifications

Researchers are modifying the gem-dimethyl groups to introduce fluorinated or aryl substituents, aiming to enhance metabolic stability and blood-brain barrier penetration for neurodegenerative applications .

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